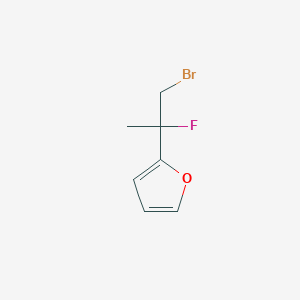

2-(1-Bromo-2-fluoropropan-2-yl)furan

Overview

Description

Furan is a heterocyclic organic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds that have a furan ring in their structure are known as furan derivatives . They are known for their reactivity and are used in the synthesis of various chemical compounds .

Synthesis Analysis

Furan and its derivatives can be synthesized from various precursors. For example, furfuryl alcohol, a furan derivative, can be industrially manufactured by the hydrogenation of furfural . Furfural itself is typically produced from waste biomass such as corncobs or sugar cane bagasse .

Molecular Structure Analysis

The furan ring is a key structural element in furan derivatives. It consists of four carbon atoms and one oxygen atom . The presence of the oxygen atom in the ring contributes to the reactivity of these compounds .

Chemical Reactions Analysis

Furan derivatives are known for their reactivity and can undergo various chemical reactions. For example, furfuryl alcohol can undergo many reactions including Diels–Alder additions to electrophilic alkenes and alkynes .

Physical And Chemical Properties Analysis

Furan is a colorless, volatile liquid . It is miscible with but unstable in water and is soluble in common organic solvents . The physical and chemical properties of furan derivatives can vary depending on the specific compound.

Scientific Research Applications

Epoxy Resin Synthesis

Furan derivatives are commonly used in the synthesis of epoxy resins, which are materials with a wide range of industrial applications due to their excellent mechanical properties and chemical resistance. The specific compound “2-(1-Bromo-2-fluoropropan-2-yl)furan” could potentially be involved in the preparation of diamines and diepoxy monomers for creating novel epoxy resins with unique properties derived from its bromo-fluoro-furan structure .

Conjugated Materials for Electronics

Conjugated furans, like the one you’ve mentioned, may impact the properties of materials used in electronics. They can be part of organic semiconductors, solar cells, or light-emitting diodes (LEDs). The bromo and fluoro groups could influence the stability and electronic properties of these materials .

Antibacterial Agents

Furan derivatives have been explored for their antibacterial activity. While the search results do not specify the antibacterial applications of “2-(1-Bromo-2-fluoropropan-2-yl)furan”, it’s plausible that this compound could be synthesized for potential use in developing new antibacterial agents, given the known activity of similar furan structures .

Mechanism of Action

Safety and Hazards

Future Directions

The use of furan and its derivatives is being explored in various fields, including the development of new fuels and polymer precursors . Biocatalytic and fermentative methods for the bioconversion of furans are also being investigated, offering potential for lower cost and environmentally friendly processes .

properties

IUPAC Name |

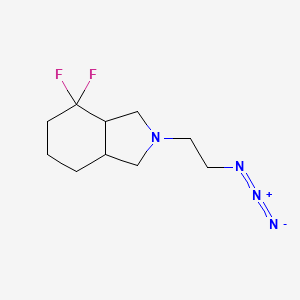

2-(1-bromo-2-fluoropropan-2-yl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrFO/c1-7(9,5-8)6-3-2-4-10-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMGWFPTBSYESI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)(C1=CC=CO1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Bromo-2-fluoropropan-2-yl)furan | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobutanoic acid](/img/structure/B1492010.png)

![4,4-difluorohexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide](/img/structure/B1492011.png)

![4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline](/img/structure/B1492012.png)

![4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1492014.png)

![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1492023.png)

![5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1492024.png)